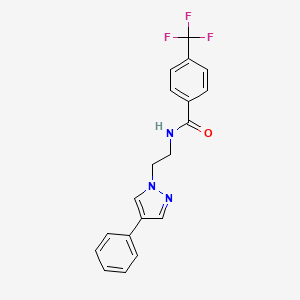
N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethyl)benzamide, also known as PEP005, is a natural compound that is found in the sap of the plant Euphorbia peplus. PEP005 has been shown to have potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Mecanismo De Acción
N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethyl)benzamide works by activating protein kinase C (PKC) in cancer cells. PKC is an enzyme that is involved in cell signaling pathways. When activated, PKC triggers a cascade of events that leads to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethyl)benzamide has been shown to have a number of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit cell proliferation, and reduce inflammation. N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethyl)benzamide has also been shown to have immunomodulatory effects, which means it can modulate the immune system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethyl)benzamide in lab experiments is that it is a natural compound that is found in the sap of the plant Euphorbia peplus. This means that it is readily available and can be easily synthesized in the laboratory. However, one limitation of using N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethyl)benzamide in lab experiments is that it can be toxic to normal cells, which means that it must be used with caution.
Direcciones Futuras
There are several future directions for research on N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethyl)benzamide. One area of research is to investigate the use of N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethyl)benzamide in combination with other anticancer agents. Another area of research is to investigate the use of N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethyl)benzamide in the treatment of other diseases, such as inflammatory diseases. Additionally, future research could focus on developing new synthetic methods for N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethyl)benzamide that are more efficient and cost-effective.
Métodos De Síntesis
N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethyl)benzamide can be synthesized from the plant Euphorbia peplus. The sap of the plant is extracted and purified to obtain N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethyl)benzamide. Alternatively, N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethyl)benzamide can be synthesized in the laboratory using organic synthesis techniques.
Aplicaciones Científicas De Investigación
N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethyl)benzamide has been shown to have potential as an anticancer agent. It has been found to induce apoptosis in cancer cells, which is the process of programmed cell death. N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethyl)benzamide has been shown to be effective against various types of cancer, including melanoma, basal cell carcinoma, and squamous cell carcinoma.
Propiedades
IUPAC Name |
N-[2-(4-phenylpyrazol-1-yl)ethyl]-4-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N3O/c20-19(21,22)17-8-6-15(7-9-17)18(26)23-10-11-25-13-16(12-24-25)14-4-2-1-3-5-14/h1-9,12-13H,10-11H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBHXUIUNMOINPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(N=C2)CCNC(=O)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,5-dichloro-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2906043.png)
![N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2906044.png)
![7-{[4-(4-acetylphenyl)piperazin-1-yl]carbonyl}-3-phenylquinazoline-2,4(1H,3H)-dione](/img/no-structure.png)
![6-(2-Ethoxyethyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2906047.png)
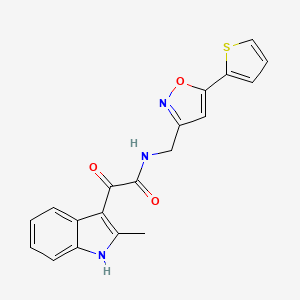
![N-(sec-butyl)-2-[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2906055.png)
![N-{4-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]phenyl}-N'-phenylurea](/img/structure/B2906056.png)
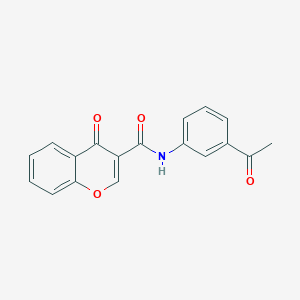
![Diethyl 5-{[(3,5-dimethoxyphenyl)carbonyl]amino}-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2906058.png)
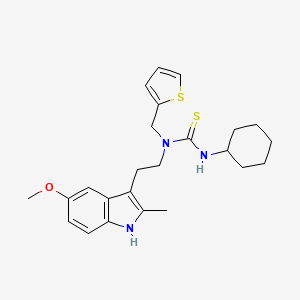
![Diethyl spiro[3.3]heptane-2,2-dicarboxylate](/img/structure/B2906063.png)

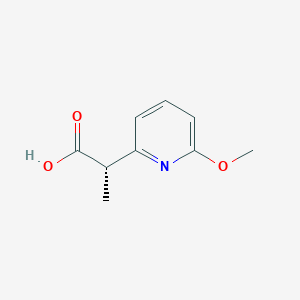
![1-(1-(3-(2-methoxyphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B2906066.png)